molecular formula C23H20F3N3O3 B2787922 4,5-dimethoxy-15-[3-(trifluoromethyl)phenyl]-10,14,15-triazatetracyclo[8.7.0.02,7.012,16]heptadeca-2,4,6,12(16),13-pentaen-11-one CAS No. 685107-27-1

4,5-dimethoxy-15-[3-(trifluoromethyl)phenyl]-10,14,15-triazatetracyclo[8.7.0.02,7.012,16]heptadeca-2,4,6,12(16),13-pentaen-11-one

Cat. No.: B2787922
CAS No.: 685107-27-1
M. Wt: 443.426
InChI Key: UZJAENOYZMOTIK-UHFFFAOYSA-N
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Description

2,3-dimethoxy-11-[3-(trifluoromethyl)phenyl]-5,11,12,12a-tetrahydropyrazolo[3’,4’:4,5]pyrido[2,1-a]isoquinolin-8(6H)-one is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a trifluoromethyl group, a pyrazolo ring, and an isoquinolinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dimethoxy-11-[3-(trifluoromethyl)phenyl]-5,11,12,12a-tetrahydropyrazolo[3’,4’:4,5]pyrido[2,1-a]isoquinolin-8(6H)-one typically involves multiple steps, starting from readily available precursors. The process often includes:

    Formation of the Isoquinolinone Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the isoquinolinone structure.

    Introduction of the Pyrazolo Ring: The pyrazolo ring is introduced through a cyclization reaction involving hydrazine derivatives.

    Attachment of the Trifluoromethyl Group: The trifluoromethyl group is typically introduced via a trifluoromethylation reaction, which can be achieved using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Methoxylation: The methoxy groups are introduced through methylation reactions using reagents like dimethyl sulfate or methyl iodide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

2,3-dimethoxy-11-[3-(trifluoromethyl)phenyl]-5,11,12,12a-tetrahydropyrazolo[3’,4’:4,5]pyrido[2,1-a]isoquinolin-8(6H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Substitution Reagents: Halides, sulfonates

Major Products Formed

    Oxidation Products: Ketones, carboxylic acids

    Reduction Products: Alcohols, amines

    Substitution Products: Various substituted derivatives depending on the reagents used

Scientific Research Applications

2,3-dimethoxy-11-[3-(trifluoromethyl)phenyl]-5,11,12,12a-tetrahydropyrazolo[3’,4’:4,5]pyrido[2,1-a]isoquinolin-8(6H)-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the development of advanced materials, including polymers and coatings with unique properties.

Mechanism of Action

The mechanism of action of 2,3-dimethoxy-11-[3-(trifluoromethyl)phenyl]-5,11,12,12a-tetrahydropyrazolo[3’,4’:4,5]pyrido[2,1-a]isoquinolin-8(6H)-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4,4,4-trifluoro-1-phenylbutane-1,3-dione: A compound with a similar trifluoromethyl group but different core structure.

    (S)-3-(2,5-dimethoxy-4-(trifluoromethyl)phenyl)piperidine: Shares the trifluoromethyl and methoxy groups but has a piperidine core.

    4,4’-Bis(trifluoromethyl)-2,2’-bipyridine: Contains the trifluoromethyl group and is used in photocatalysis and OLEDs.

Uniqueness

2,3-dimethoxy-11-[3-(trifluoromethyl)phenyl]-5,11,12,12a-tetrahydropyrazolo[3’,4’:4,5]pyrido[2,1-a]isoquinolin-8(6H)-one is unique due to its combination of structural features, including the pyrazolo ring, isoquinolinone core, and trifluoromethyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

4,5-dimethoxy-15-[3-(trifluoromethyl)phenyl]-10,14,15-triazatetracyclo[8.7.0.02,7.012,16]heptadeca-2,4,6,12(16),13-pentaen-11-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20F3N3O3/c1-31-20-8-13-6-7-28-18(16(13)10-21(20)32-2)11-19-17(22(28)30)12-27-29(19)15-5-3-4-14(9-15)23(24,25)26/h3-5,8-10,12,18H,6-7,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZJAENOYZMOTIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C3CC4=C(C=NN4C5=CC=CC(=C5)C(F)(F)F)C(=O)N3CCC2=C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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